molecular formula C26H19ClF3N3O3 B2528434 3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 344262-53-9

3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione

Cat. No.: B2528434
CAS No.: 344262-53-9
M. Wt: 513.9
InChI Key: MPHAROUPOPYWJJ-XSFVSMFZSA-N
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Description

3-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methylene)-1,6,7,11B-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione is a useful research compound. Its molecular formula is C26H19ClF3N3O3 and its molecular weight is 513.9. The purity is usually 95%.
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Scientific Research Applications

Background

The chemical compound , while not directly referenced in the available literature, belongs to a class of compounds with notable heterocyclic aromatic structures, such as Isoquinoline derivatives, that have been extensively studied for their pharmacological significance. Research has shown that these structures, due to their complex aromatic systems, have been a cornerstone in the development of therapeutic agents addressing a wide range of medical conditions.

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives have been identified for their broad spectrum of biological activities. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, among others. This wide range of biological potentials makes Isoquinoline derivatives, and by extension compounds with similar structures, significant in the search for new pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Synthetic Approaches and Catalysis

The synthesis of pyridines and isoquinolines, including related structures, utilizes propargylic alcohols as building blocks. These methods afford a versatile approach to the construction of complex heterocyclic systems, which are crucial in medicinal chemistry due to their biological activities. Such synthetic strategies enable the development of novel compounds that can be explored for various pharmacological applications (Mishra, Nair, & Baire, 2022).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in the synthesis of complex organic compounds, including heterocyclic structures similar to the compound , has shown significant promise. These catalysts facilitate the development of novel synthetic pathways, enhancing the efficiency and selectivity of the reactions, thus broadening the scope for the synthesis of pharmacologically active molecules (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Properties

IUPAC Name

3-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]iminomethyl]-2-hydroxy-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClF3N3O3/c27-21-10-16(26(28,29)30)13-32-24(21)36-18-6-3-5-17(11-18)31-14-20-23(34)12-22-19-7-2-1-4-15(19)8-9-33(22)25(20)35/h1-7,10-11,13-14,22,34H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABXEBFGQYIQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=C(C2=O)C=NC3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)O)C5=CC=CC=C51
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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